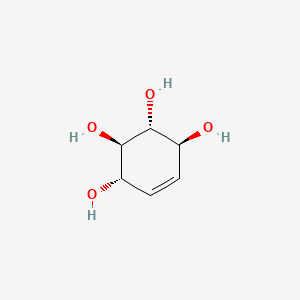

(+)-Conduritol B

Description

Contextualizing Cyclitols and Inositols in Chemical Biology

Cyclitols, also known as cycloalkanols or sugar alcohols, are a class of cyclic organic compounds characterized by a six-membered ring structure bearing multiple hydroxyl (-OH) groups attached to different ring carbon atoms nih.govwikipedia.orgnih.govlookchem.comannualreviews.orgresearchgate.net. These molecules are widely distributed in nature, particularly in plants, where they often serve as osmoprotectants, aiding survival under salt or water stress nih.govnih.govresearchgate.net. Inositols, a prominent subgroup of cyclitols, are specifically hexahydroxycyclohexanes nih.govwikipedia.orgnih.govlookchem.comresearchgate.net. In chemical biology, inositols and their phosphorylated derivatives, such as inositol (B14025) phosphates (IPs) and phosphatidylinositols (PIPs), play critical roles in a myriad of cellular processes. These include signal transduction, membrane biogenesis, ion channel physiology, phosphate (B84403) storage, cell wall formation, and osmoregulation nih.govnih.govannualreviews.orgresearchgate.netresearchgate.netresearchgate.net. Their involvement in fundamental cellular pathways makes them vital subjects of study in understanding cellular function and disease mechanisms.

The Significance of Conduritol Isomers in Organic and Medicinal Chemistry

Conduritols represent a specific family of cyclitols, chemically defined as 1,2,3,4-cyclohexenetetrol isomers eurekaselect.comresearchgate.netwikipedia.orgebi.ac.ukbenthamdirect.com. This structural class comprises ten possible isomers, conventionally labeled A through F, with some isomers existing as enantiomeric pairs eurekaselect.comresearchgate.netebi.ac.ukbenthamdirect.comresearchgate.net. Conduritols A and F are the most commonly found in nature researchgate.netresearchgate.net. In organic and medicinal chemistry, conduritols hold significant value as versatile precursors for the synthesis of other important cyclitols, such as myo-inositols and their phosphates, as well as pseudo-sugars eurekaselect.comresearchgate.netbenthamdirect.commetu.edu.tracs.orgbenthamscience.comacs.org. Furthermore, various conduritol derivatives, notably conduritol epoxides and aminoconduritols, have garnered substantial attention for their potent enzyme inhibitory activities, particularly against glycosidases eurekaselect.comresearchgate.netbenthamdirect.comresearchgate.netmetu.edu.trnih.gov. This inhibitory potential positions them as valuable tools for exploring enzymatic mechanisms and as scaffolds for developing novel therapeutic agents.

Positioning (+)-Conduritol B within the Conduritol Family for Research Applications

This compound is a specific stereoisomer within the broader conduritol family ebi.ac.uk. While research often focuses on its epoxide derivative, Conduritol B epoxide (CBE), due to its pronounced biological activities, the parent compound and its stereoisomers are crucial for understanding structure-activity relationships and for synthetic strategies. Conduritols, in general, are recognized for their glycosidase inhibitory activity and antibiotic effects metu.edu.tr. The synthesis of various conduritol isomers, including Conduritol B, has been a significant area of endeavor in organic chemistry, driven by their potential applications ebi.ac.ukresearchgate.netacs.orgru.nl. The specific stereochemistry of this compound, like other conduritols, dictates its interaction with biological targets. Research into conduritol derivatives, particularly Conduritol B epoxide, has highlighted their role as potent and irreversible inhibitors of key enzymes such as glucocerebrosidase (GCase) and α-glucosidases medchemexpress.commerckmillipore.comnih.govtocris.comsigmaaldrich.compsu.educaymanchem.com. These inhibitory properties make this compound and its derivatives valuable probes for studying enzyme function, developing disease models (e.g., for Gaucher disease), and exploring potential therapeutic interventions.

Historical Perspectives on Conduritol Synthesis and Biological Relevance

The history of conduritols began in 1908 when K. Kübler first isolated a compound from the bark of the vine Marsdenia condurango, which he named conduritol wikipedia.orgmetu.edu.tr. This initial isolate was optically inactive and possessed an unsaturated cyclic structure, later identified as conduritol A by Dangschat and Fischer wikipedia.orgmetu.edu.tr. Conduritol F was subsequently identified in Chrysanthemum leucanthemum and named L-Leucanthemitol researchgate.netmetu.edu.tr. Early synthetic efforts by Nakajima and colleagues in 1957 marked the first successful non-stereospecific synthesis of conduritols A and F researchgate.net. Since then, considerable research has been dedicated to the synthesis of all conduritol isomers, including the less common ones like Conduritol B, C, D, and E researchgate.net. These synthetic advancements have not only provided access to these complex molecules but also enabled the study of their biological importance, revealing their utility as precursors for other biologically active cyclitols and their derivatives, which mediate various cellular processes eurekaselect.comresearchgate.netbenthamdirect.com.

Structure

3D Structure

Properties

CAS No. |

138258-55-6 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |

InChI Key |

LRUBQXAKGXQBHA-UNTFVMJOSA-N |

Isomeric SMILES |

C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for + Conduritol B and Its Stereoisomers

Chemoenzymatic Approaches to (+)-Conduritol B Synthesis

Chemoenzymatic methods leverage the high selectivity of enzymes to create chiral intermediates, which are then chemically elaborated. These approaches are particularly effective for establishing the core stereochemistry of conduritols. acs.orgnih.gov

A key chemoenzymatic strategy begins with the microbial oxidation of simple aromatic compounds. Bacteria, particularly mutant strains of Pseudomonas putida, are capable of oxidizing aromatic substrates like benzene, chlorobenzene (B131634), and toluene. nih.gov This biotransformation is initiated by dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring to produce chiral cis-dihydrodihydroxy derivatives, also known as cis-dihydrodiols. nih.gov

These chiral cyclohexadienediol (B12556537) scaffolds are versatile intermediates in organic synthesis. nih.gov For instance, the biotransformation of chlorobenzene yields a substituted cyclohexadienediol that serves as a precursor for the synthesis of various conduritols. The enzymatic oxidation ensures the formation of a specific enantiomer, which is crucial for the subsequent synthesis of enantiopure target molecules like this compound. acs.orgnih.gov The absolute configuration of the resulting diols is consistently controlled by the enzyme, typically yielding products with an S configuration at the carbon meta to the substituent. nih.gov

Table 1: Examples of Aromatic Precursors and their Biotransformation Products

| Aromatic Precursor | Oxidizing Organism/Enzyme | Chiral Product |

|---|---|---|

| Chlorobenzene | Pseudomonas sp. (Chlorobenzene Dioxygenase) | cis-3-Chloro-1,2-dihydroxy-cyclohexa-3,5-diene |

| Toluene | Pseudomonas putida (Toluene Dioxygenase) | (+)-cis-(1S,2R)-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene |

This table illustrates the generation of chiral diols from aromatic compounds via microbial dioxygenases, which serve as foundational scaffolds for conduritol synthesis. nih.gov

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of conduritol synthesis, this strategy has been successfully applied to racemic derivatives of Conduritol B and C. acs.orgnih.gov The method typically involves the enantioselective hydrolysis of a diacetate derivative catalyzed by a lipase.

For example, a racemic diacetate of a Conduritol B derivative can be exposed to a lipase, such as one from Candida rugosa (CRL). acs.org The enzyme selectively hydrolyzes one enantiomer of the diacetate to a monoacetate, while leaving the other enantiomer of the diacetate largely unreacted. acs.org At approximately 50% conversion, the reaction mixture contains the unreacted diacetate and the newly formed monoacetate, both in high enantiomeric excess. acs.org These enantiopure products can then be separated and used for the synthesis of various enantiopure conduritol stereoisomers. acs.orgnih.gov

Table 2: Enzymatic Resolution of a Conduritol C Diacetate Derivative

| Substrate | Enzyme | Product 1 (Unreacted) | enantiomeric excess (ee) | Product 2 (Hydrolyzed) | enantiomeric excess (ee) |

|---|

This table summarizes the results of a typical enzymatic resolution, demonstrating the high enantioselectivity achieved in separating stereoisomers of conduritol precursors. acs.org

Total Synthesis and Stereoselective Routes for this compound

Total synthesis provides a versatile platform for constructing conduritols from acyclic or simple cyclic precursors, allowing for precise control over stereochemistry through various stereoselective reactions.

An innovative strategy for the asymmetric synthesis of Conduritol B derivatives involves using a sulfinyl group as an intramolecular nucleophile. acs.orgnih.gov This approach facilitates the regio- and stereoselective vicinal functionalization of a diene. The sulfinyl moiety directs the formation of a C-O bond, establishing a key stereocenter in the molecule. The chirality is initially introduced using a chiral sulfoxide, such as (S)-methyl p-tolyl sulfoxide. acs.org This method is a key part of a synthetic route that allows access to both enantiomers of related natural products from a common intermediate. acs.orgnih.gov

Following the initial C-O bond formation, the same synthetic strategy employs an α-chloro sulfide (B99878) intermediate for a subsequent stereoselective C-C bond formation. acs.orgnih.gov The α-chloro sulfide acts as an electrophile, reacting with a nucleophile like vinylzinc bromide to create a new carbon-carbon bond. This step is crucial for elongating the carbon chain and setting up the precursor for the final ring-closing reaction. The use of sulfur-based intermediates in both C-O and C-C bond formations showcases a unified and efficient approach to building the complex core of conduritols. acs.org

Ring-closing metathesis (RCM) has become a powerful and widely adopted method for constructing the cyclohexene (B86901) ring of conduritols. medwinpublishers.com This reaction uses ruthenium-based catalysts, such as Grubbs' catalyst, to form a cyclic alkene from a linear diene precursor. dtu.dkrsc.org Several synthetic routes to enantiopure conduritols rely on RCM as the key ring-forming step. nih.govacs.org

The diene precursors for RCM can be prepared from various chiral starting materials, including carbohydrates like octitols or tartaric acids. nih.govacs.org For example, a synthetic approach can start from D-glucose, which is converted through a series of steps including a zinc-mediated reductive fragmentation and a vinyl Grignard addition to generate the necessary diene. Subsequent RCM of this diene affords the key conduritol B intermediate. dtu.dkrsc.org This powerful strategy highlights the efficiency of RCM in complex natural product synthesis. medwinpublishers.com

Table 3: RCM Approaches to Conduritol Synthesis

| Chiral Starting Material | Method to Generate Diene Precursor | RCM Catalyst | Key Intermediate |

|---|---|---|---|

| Tartaric acids | Diastereoselective addition of divinylzinc (B3045688) to tartaric dialdehydes | Not specified | Terminal diene |

| Octitols | Selective bromination of primary positions followed by reductive elimination with zinc | Not specified | Terminal diene |

| D-Glucose | Zinc-mediated reductive fragmentation and vinyl Grignard addition | Not specified | Conduritol B intermediate |

This table outlines different strategies for preparing the diene precursors required for the key ring-closing metathesis step in the synthesis of conduritols. acs.orgdtu.dknih.govacs.org

Other Targeted Synthesis Strategies for Conduritol B and Its Derivatives

Beyond the more common synthetic routes, several other targeted strategies have been developed for the synthesis of conduritol B and its derivatives. One notable approach involves a common-intermediate strategy utilizing β-hydroxy cyclohexenylsilanes. This method provides a pathway to conduritol B, as well as its stereoisomers conduritol C, D, and F. The key steps in this synthesis involve the stereoselective dihydroxylation of cyclohexenylsilane intermediates, followed by selective Peterson elimination reactions and Fleming-Tamao oxidations to yield the desired cyclitol derivatives. nih.gov

Chemoenzymatic methods have also been effectively employed in the synthesis of conduritols. nih.govacs.org These strategies leverage the high stereoselectivity of enzymes to create chiral building blocks that are then elaborated through chemical reactions. This combination of biological and chemical synthesis can offer efficient routes to enantiomerically pure conduritols and their analogues. nih.govacs.org For instance, bacterial or fungal enzymes can be used to generate chiral cyclohexadienediols, which serve as versatile starting materials for the synthesis of various inositols and conduritols. nih.gov

Another strategy focuses on the derivatization of readily available starting materials. For example, the synthesis of a bromo-conduritol B derivative has been achieved starting from bromo-1,4-benzoquinone. nih.gov The synthetic sequence involves bromination, reduction of the carbonyl groups with sodium borohydride (B1222165) (NaBH₄), and subsequent substitution of bromide ions with acetate (B1210297) groups using silver acetate (AgOAc) to produce the bromo-conduritol B tetraacetate in high yield. nih.gov

Preparation of Conduritol B-Derived Advanced Intermediates and Analogs

Synthesis of Conduritol B Epoxide: A Key Electrophilic Intermediate

Conduritol B epoxide (CBE) is a crucial and widely utilized derivative of conduritol B, primarily known as a selective and irreversible inhibitor of β-glucosidases. biosynth.com Its synthesis is a key step in the development of various biochemical probes and potential therapeutic agents. The epoxide is a highly reactive electrophilic intermediate that can covalently bind to the active site of target enzymes, leading to their inactivation. sapphirebioscience.com This property has made it an invaluable tool for studying lysosomal storage disorders like Gaucher disease. sapphirebioscience.comnih.gov An improved synthesis of conduritol B epoxide has been reported, highlighting its importance in chemical and biological research. nih.gov

Regio- and Stereoselective Synthesis of Aminoinositols from Conduritol B Epoxide

The epoxide ring of conduritol B epoxide is susceptible to nucleophilic attack, a characteristic that has been exploited for the synthesis of various aminoinositols. The regio- and stereoselectivity of this ring-opening reaction are critical for obtaining the desired stereoisomer of the resulting aminoinositol. By carefully selecting the nitrogen nucleophile and reaction conditions, it is possible to control the position and stereochemistry of the newly introduced amino group on the inositol (B14025) ring.

Synthesis of 1,2-Diaminoinositols and Their Derivatives

Building upon the synthesis of aminoinositols, the preparation of 1,2-diaminoinositols and their derivatives represents a further extension of the functionalization of the conduritol core structure. These compounds, featuring two adjacent amino groups, can be synthesized from conduritol-derived intermediates. The introduction of the second amino group requires specific synthetic strategies to control both regiochemistry and stereochemistry, ensuring the desired arrangement of the functional groups on the cyclohexane (B81311) ring.

Functionalization via Halogenation (e.g., Bromo-Conduritol B)

Halogenated derivatives of conduritol B, such as bromo-conduritol B, represent another important class of functionalized analogues. The introduction of a halogen atom can significantly alter the biological activity of the parent molecule. The synthesis of bromo-conduritol B has been accomplished through a multi-step process starting from bromo-1,4-benzoquinone. nih.gov This process involves bromination, reduction, and substitution reactions to yield the target compound. nih.gov Such halogenated conduritols have been investigated for their potential as enzyme inhibitors. nih.gov

| Starting Material | Key Reagents | Product | Reference |

| Bromo-1,4-benzoquinone | 1. Bromine2. NaBH₄3. AgOAc | Bromo-conduritol B tetraacetate | nih.gov |

Generation of Conduritol B Aziridine (B145994)

In addition to epoxides, aziridines represent another class of three-membered heterocyclic derivatives of conduritol B. The conduritol B aziridine is an analogue of the corresponding epoxide, with a nitrogen atom replacing the oxygen in the three-membered ring. This structural modification provides a reactive handle for further chemical transformations, particularly for the introduction of nitrogen-containing functional groups. The synthesis of conduritol B aziridine opens up avenues for creating a diverse range of conduritol derivatives with potentially novel biological activities.

Mechanistic Enzymatic Inhibition by + Conduritol B Derivatives

General Principles of Glycosidase Inhibition by Conduritol Analogs

The inhibitory action of conduritol analogs against glycosidases is a multi-faceted process rooted in their structural resemblance to the natural substrates of these enzymes and their capacity to form a stable, irreversible covalent bond with a key catalytic residue in the enzyme's active site.

Structural Mimicry and Active Site Occupancy

Conduritol analogs, including (+)-Conduritol B epoxide (CBE), are designed to mimic the structure of the natural sugar substrates of glycosidases. oup.comresearchgate.netacs.org This structural similarity allows them to be recognized by and bind to the active site of the enzyme. The affinity of these analogs for the active site is a crucial first step in the inhibition process, as it positions the inhibitor for the subsequent chemical reaction that leads to inactivation. The high affinity of these enzymes for their transition states provides a basis for designing potent inhibitors that mimic this state. researchgate.net

Covalent and Irreversible Enzyme Inactivation

Unlike competitive inhibitors that bind reversibly to an enzyme, conduritol derivatives such as CBE are mechanism-based, irreversible inhibitors. nih.govresearchgate.net This means they participate in the initial steps of the enzymatic reaction, during which they become covalently attached to the enzyme, leading to its permanent inactivation. proteopedia.orgnih.govnih.gov The formation of this covalent bond is the hallmark of their inhibitory mechanism. nih.gov Once the bond is formed, the enzyme is rendered non-functional, and its activity can only be restored through the synthesis of new enzyme molecules. proteopedia.org This covalent inactivation is a time-dependent process, and its efficiency is determined by both the initial binding affinity (KI) and the maximum rate of inactivation (kinact). nih.gov

Double Displacement Mechanism of Retaining Glycosidases

Many glycosidases, particularly retaining β-glucosidases, operate via a Koshland double-displacement mechanism. oup.comacs.orguq.edu.au This mechanism involves two key carboxylic acid residues in the active site: a catalytic nucleophile and a general acid/base catalyst. In the first step, the catalytic nucleophile attacks the anomeric carbon of the substrate, forming a covalent glycosyl-enzyme intermediate, while the general acid/base residue protonates the glycosidic oxygen, facilitating the departure of the aglycone. In the second step, the general acid/base residue activates a water molecule to hydrolyze the intermediate, releasing the sugar product with a net retention of the anomeric stereochemistry. Conduritol-based inhibitors exploit this mechanism by acting as "suicide substrates." The enzyme's catalytic nucleophile attacks the epoxide ring of the inhibitor, leading to the formation of a stable, covalent adduct that effectively halts the catalytic cycle. nih.govuq.edu.au

Specific Glycosidase Targets of this compound Epoxide (CBE)

This compound epoxide is a well-characterized inhibitor with a high degree of specificity for certain glycosidases, most notably glucocerebrosidase.

Glucocerebrosidase (GCase/GBA1) Inhibition

Glucocerebrosidase (GCase), also known as GBA1, is a lysosomal retaining β-glucosidase responsible for the hydrolysis of glucosylceramide into glucose and ceramide. nih.govuq.edu.auresearchgate.net Deficiency in GCase activity leads to Gaucher disease, a lysosomal storage disorder. nih.govnih.gov CBE is a potent and widely used irreversible inhibitor of GCase and is frequently employed to create cellular and animal models of Gaucher disease to study its pathophysiology. researchgate.netnih.govresearchgate.net

| Target Enzyme | Inhibitor | IC50 Value | Incubation Time | Assay Method |

| Glucocerebrosidase (GBA) | This compound epoxide (CBE) | 26.6 µM | 30 min | Competitive ABPP |

| Glucocerebrosidase (GBA) | This compound epoxide (CBE) | 2.30 µM | 180 min | Competitive ABPP |

| Non-lysosomal Glucosylceramidase (GBA2) | This compound epoxide (CBE) | >1000 µM | 24 h | Enzymatic Assay |

| Cytosolic β-glucosidase (GBA3) | This compound epoxide (CBE) | 485 µM | 24 h | Competitive ABPP |

| Cytosolic β-glucosidase (GBA3) | This compound epoxide (CBE) | 474 µM | 24 h | Enzymatic Assay |

Data sourced from a study on in vivo inactivation of glycosidases by CBE. nih.gov

The inhibition of GCase by CBE is highly stereospecific. The crystal structure of human GCase in a complex with CBE has confirmed that the inhibitor binds within the enzyme's active site. nih.govuq.edu.au This binding is stabilized by a network of hydrogen bonds between the hydroxyl groups of the conduritol ring and amino acid residues in the active site, including Asn234, Glu340, Trp179, and Asp127. nih.gov

Crucially, the structural data reveals that the catalytic nucleophile of GCase, Glutamic acid 340 (Glu340), is positioned to attack one of the carbon atoms of the epoxide ring of CBE. nih.govuq.edu.au This nucleophilic attack results in the opening of the epoxide ring and the formation of a stable ester bond between the carboxylate side chain of Glu340 and the C1 carbon of the conduritol moiety. nih.govuq.edu.au The distance between the C1 atom of the cyclohexitol ring and the Oε2 atom of Glu340 has been measured to be 1.43 Å, confirming the covalent linkage. nih.gov The general acid/base catalyst, Glu235, is thought to facilitate this reaction by protonating the epoxide oxygen. uq.edu.au This covalent modification of the catalytic nucleophile renders the enzyme irreversibly inactive. nih.govuq.edu.au

| Enzyme | Catalytic Nucleophile | PDB Code of Complex | Key Interacting Residues |

| Human Glucocerebrosidase (GCase) | Glu340 | 1OGS | Asn234, Trp179, Asp127 |

Structural data derived from crystallographic studies of the GCase-CBE complex. nih.govuq.edu.au

Selectivity Profile Against Other Beta-Glucosidases

Conduritol B epoxide (CBE), a prominent derivative of this compound, is a mechanism-based, irreversible inhibitor of the lysosomal β-glucosidase, glucocerebrosidase (GBA). nih.gov Its selectivity is a critical aspect of its utility in research, particularly in distinguishing the activity of GBA (also known as GBA1) from other β-glucosidases. sigmaaldrich.comsigmaaldrich.com CBE has been demonstrated to be a selective inactivator of human GBA, often without significantly affecting the activity of other known mammalian β-glucosidases at similar concentrations. researchgate.net This selectivity allows researchers to use CBE to selectively block GBA activity in crude enzyme mixtures, thereby enabling the characterization of other β-glucosidase activities, such as the non-lysosomal glucosylceramidase (GBA2). sigmaaldrich.comresearchgate.net

However, the selectivity is concentration-dependent. While GBA is the primary target, at significantly higher concentrations, CBE can inhibit other glycosidases. nih.govresearchgate.net For instance, studies have identified the non-lysosomal GBA2 and the cytosolic β-glucosidase (GBA3) as off-target enzymes that are inhibited by CBE, but with lower efficiency compared to GBA1. nih.govresearchgate.netnih.gov The inhibitory potency of CBE against GBA1 is significantly higher than against GBA2. nih.gov This difference in sensitivity is exploited to create cellular and animal models of Gaucher disease, where GBA1 is inhibited while largely sparing GBA2 function. nih.gov

In contrast, other inhibitors like cyclophellitol (B163102), which is a closer mimic of glucose, inactivate both GBA and GBA2 with nearly equal affinity, making it less suitable for creating specific GBA1-deficient models. nih.govresearchgate.net The specificity of CBE for GBA1 is attributed to its ability to form a covalent bond with the catalytic nucleophile in the enzyme's active site. scbt.comproteopedia.org

Interactive Table 1: Comparative Inhibition of Beta-Glucosidases by Conduritol B Epoxide (CBE)

| Enzyme | Inhibitor | IC50 Value | Incubation Time | Reference |

|---|---|---|---|---|

| Glucocerebrosidase (GBA) | CBE | 26.6 µM | 30 min | nih.gov |

| Glucocerebrosidase (GBA) | CBE | 2.30 µM | 180 min | nih.gov |

| Glucocerebrosidase (GBA) | CBE | 4.28 - 9.49 µM | Not Specified | |

| Non-lysosomal Glucosylceramidase (GBA2) | CBE | 890 µM | 5 days (in vivo, zebrafish) | nih.gov |

Lysosomal Alpha-Glucosidase Inhibition

While primarily known as a β-glucosidase inhibitor, conduritol B epoxide (CBE) also demonstrates inhibitory activity against certain α-glucosidases, including the lysosomal α-glucosidase (GAA). nih.govmerckmillipore.com The inactivation of α-glucosidase by CBE is irreversible and follows first-order kinetics with respect to both time and inhibitor concentration. nih.gov The presence of the substrate maltose (B56501) can prevent this inactivation, indicating that CBE is an active-site-directed inhibitor. nih.gov

The ability of CBE to inhibit retaining α-glucosidases is noteworthy because it involves labeling the catalytic nucleophile within the enzyme's active site. researchgate.net This was a key step in identifying the nucleophile in human lysosomal α-glucosidase. researchgate.net However, the potency of CBE against α-glucosidases is generally lower than its potent inhibition of the β-glucosidase GBA1. For example, one report cites an IC50 value of 100 µM for α-glucosidase compared to 1 µM for β-glucosidase. abcam.com

In vivo studies have confirmed that lysosomal α-glucosidase is a major off-target of CBE, but this inhibition typically occurs at significantly higher concentrations than those required to inhibit GBA1. nih.govresearchgate.net This separation in effective concentration allows for a window where GBA1 can be selectively inhibited in research models. nih.govresearchgate.net

Interactive Table 2: Inhibition of Alpha-Glucosidases by Conduritol B Epoxide (CBE)

| Enzyme | Inhibitor | IC50 Value | System | Reference |

|---|---|---|---|---|

| α-Glucosidase | CBE | 100 µM | Not Specified | abcam.com |

| Lysosomal α-Glucosidase (GAA) | CBE | 9550 µM | In vivo (zebrafish larvae, 5-day exposure) | nih.gov |

Non-lysosomal Glucosylceramidase (GBA2) Engagement

Conduritol B epoxide (CBE) is known to engage and inhibit the non-lysosomal glucosylceramidase, GBA2. nih.govgenscript.comfrontiersin.org GBA2 is a β-glucosidase responsible for hydrolyzing glucosylceramide to glucose and ceramide outside of the lysosome. nih.govfrontiersin.org Historically, GBA2 was sometimes described as being resistant to CBE, a characterization used to distinguish it from the highly sensitive lysosomal GBA1. nih.gov However, further research has clarified that GBA2 is indeed inhibited by CBE, although less efficiently than GBA1. nih.govnih.gov

The inhibition of GBA2 by CBE is time-dependent and irreversible, which is characteristic of a mechanism-based inactivator that forms a covalent bond with the enzyme. nih.gov The lower efficiency of inactivation is due to both a lower binding affinity (a higher KI) and a slower rate of covalent bond formation (a lower kinact) compared to its interaction with GBA1. nih.gov

This differential sensitivity is a key pharmacological distinction between the two enzymes. While high concentrations of CBE will inhibit both GBA1 and GBA2, there is a concentration window where GBA1 is substantially inhibited with minimal effect on GBA2, which is useful for studying the specific roles of each enzyme. nih.govresearchgate.net In target engagement studies using living cells and zebrafish larvae, GBA2 was identified as a major off-target of CBE, but only at concentrations significantly higher than those needed to inhibit GBA1. nih.govresearchgate.net

Inhibition of Sucrase-Isomaltase

Conduritol B epoxide is an effective, active-site-directed, and irreversible inhibitor of the intestinal enzyme complex sucrase-isomaltase. sigmaaldrich.comproteopedia.orgnih.gov This enzyme complex is crucial for the final stages of carbohydrate digestion, breaking down sucrose (B13894) and isomaltose (B16258) into monosaccharides for absorption. proteopedia.org

CBE inactivates both the sucrase and isomaltase subunits of the complex, although at different rates. proteopedia.org The inhibition mechanism involves the covalent binding of the inhibitor to a catalytically essential aspartic acid residue within the active site of each subunit, forming an ester bond. proteopedia.orgnih.gov It has been determined that only one of the enantiomers in the racemic mixture of CBE, specifically 1-D-1,2-anhydro-myo-inositol, is the active component that inactivates the enzyme. nih.gov The stereospecific nature of this interaction, where the enzyme's aspartate residue attacks a specific carbon atom of the epoxide ring, provides insight into the catalytic mechanism of sucrase-isomaltase. nih.gov This covalent modification blocks the enzyme's ability to stabilize the rate-limiting step of glycosidic bond hydrolysis. proteopedia.org

Modulation of Reaction Kinetics

Conduritol B epoxide (CBE) acts as a mechanism-based irreversible inhibitor, also known as a suicide inhibitor, which significantly modulates the reaction kinetics of its target enzymes, primarily retaining β-glucosidases like GBA1. nih.govscbt.com The inhibition process is not instantaneous but occurs in a time-dependent fashion, which is a hallmark of this type of inhibitor. nih.gov

The kinetic model for this inhibition involves two steps:

Reversible Binding: The inhibitor (I) first binds reversibly to the enzyme's active site (E) to form a non-covalent enzyme-inhibitor complex (E·I). This initial binding is characterized by an inhibition constant (KI). nih.gov

Irreversible Inactivation: Following the initial binding, a covalent bond is formed between the inhibitor and a key catalytic residue in the active site, leading to an inactivated enzyme (E-I). This step is characterized by a rate constant of inactivation (kinact). nih.gov

Because the degree of inhibition is a function of incubation time, standard IC50 values for mechanism-based inhibitors like CBE will decrease as the pre-incubation time with the enzyme increases. nih.govnih.gov For example, the IC50 of CBE for GBA was found to be 26.6 µM after a 30-minute preincubation, which decreased to 2.30 µM after a 180-minute preincubation. nih.gov The crystal structure of GBA1 covalently bound to CBE confirms that the inhibitor binds directly to the catalytic nucleophile, Glu340, physically occluding the active site and preventing substrate hydrolysis. proteopedia.org This covalent modification permanently alters the enzyme's conformation and abolishes its catalytic activity. scbt.com

Biological Research Applications and Models Utilizing + Conduritol B and Its Derivatives Non Clinical

Studies on Cellular Responses to Glycosidase Inhibition

(+)-Conduritol B's primary mechanism of action involves the irreversible inhibition of glycosidases, most notably glucocerebrosidase (GCase), also known as acid β-glucosidase. This inhibition disrupts the normal catabolism of glycosphingolipids, leading to observable cellular consequences that are crucial for research.

Impact on Substrate Accumulation (e.g., Glucosylceramide)

The deficiency or inhibition of glucocerebrosidase (GCase) leads to the pathological accumulation of its primary substrate, glucosylceramide (GlcCer). This compound, as a potent and irreversible inhibitor of GCase, is widely used to create cellular models that mimic this substrate accumulation, thereby facilitating studies into Gaucher disease pathogenesis. Research has demonstrated that treating cells with CBE significantly reduces GCase activity, often by over 99%, leading to a substantial increase in GlcCer levels within the cells nih.govnih.govresearchgate.net. For instance, in murine peritoneal macrophages, CBE treatment resulted in dose- and time-dependent inhibition of β-glucosidase activity, leading to the accumulation of glucocerebroside nih.gov. Similarly, in THP-1 macrophages, CBE treatment induced a significant accumulation of GlcCer, up to 12-fold higher than in untreated control cells researchgate.net. This accumulation is central to understanding the cellular pathology of Gaucher disease, where impaired GCase activity prevents the normal breakdown of GlcCer, causing it to build up in lysosomes and other cellular compartments researchgate.netoup.com.

Table 1: Impact of this compound on Glucosylceramide Accumulation

| Cell Type/Model | Treatment | GCase Activity Reduction | Glucosylceramide (GlcCer) Level | Reference(s) |

| Murine Peritoneal Macrophages | Conduritol B Epoxide (CBE) | Dose and time-dependent | Accumulation | nih.gov |

| J774 Murine Macrophage Cell Line | CBE + Red Blood Cell Ghosts | ~85-89% reduction | Increased storage | nih.gov |

| THP-1 Macrophages | Conduritol B Epoxide (CBE) | ≥99% inhibition | Up to 12-fold increase | researchgate.net |

| N2a Cells | Conduritol B Epoxide (CBE) | 7% of untreated levels | Accumulation | medchemexpress.commedchemexpress.com |

Mitochondrial Function and Cellular Respiration Studies

The inhibition of GCase by this compound has been linked to alterations in cellular energy metabolism, specifically impacting mitochondrial function and cellular respiration. Studies utilizing CBE-treated cells, such as Conduritol B epoxide-N2a cells, have revealed a significant reduction in oxygen consumption rate (OCR) medchemexpress.commedchemexpress.com. This decrease in OCR affects key parameters of mitochondrial bioenergetics, including ATP production, basal respiration, and maximal respiration, by approximately 50% compared to untreated control cells medchemexpress.commedchemexpress.com. These findings suggest that the disruption of GCase activity and subsequent substrate accumulation can impair the cell's ability to generate energy through oxidative phosphorylation, indicative of reduced mitochondrial function in these models medchemexpress.commedchemexpress.com. While not directly studying CBE, research on GBA deficiency models also points to mitochondrial dysfunction as a consequence of impaired cellular processes ucl.ac.uk.

Table 2: Effects of this compound on Mitochondrial Function

| Cell Model | Treatment | Measured Parameter | Observed Effect | Reference(s) |

| N2a cells treated with CBE | Conduritol B Epoxide (CBE) | Oxygen Consumption Rate (OCR) | Significant reduction (~50%) | medchemexpress.commedchemexpress.com |

| N2a cells treated with CBE | Conduritol B Epoxide (CBE) | ATP Production Rate | Significant reduction (~50%) | medchemexpress.commedchemexpress.com |

| N2a cells treated with CBE | Conduritol B Epoxide (CBE) | Basal Respiration | Significant reduction (~50%) | medchemexpress.commedchemexpress.com |

| N2a cells treated with CBE | Conduritol B Epoxide (CBE) | Maximal Respiration | Significant reduction (~50%) | medchemexpress.commedchemexpress.com |

| GBA-deficient cell/animal models | (General observation, not CBE-specific) | Mitochondrial function, ATP production, cellular respiration, calcium dysregulation | Impaired/Dysregulated | ucl.ac.uk |

Intracellular Calcium Homeostasis

Research indicates that this compound treatment can influence intracellular calcium homeostasis. Specifically, cells treated with CBE have shown a significant increase in cytosolic calcium levels when compared to untreated control cells medchemexpress.commedchemexpress.com. This observation suggests that the inhibition of GCase and the resulting cellular changes may disrupt the intricate mechanisms that regulate calcium flux and concentration within the cell. While the precise pathways are still under investigation, dysregulation of calcium signaling has been implicated in models of GBA mutations and Parkinson's disease, potentially contributing to neurodegeneration ucl.ac.uk.

Table 3: Impact of this compound on Intracellular Calcium

| Cell Model | Treatment | Measured Parameter | Observed Effect | Reference(s) |

| N2a cells treated with CBE | Conduritol B Epoxide (CBE) | Cytosolic Calcium Levels | Significant increase compared to N2a cells | medchemexpress.commedchemexpress.com |

| GBA mutation models (general) | (Not CBE-specific) | Intracellular Calcium | Dysregulation, increased release from ER | ucl.ac.uk |

Effects on Gene Expression (e.g., CD1d)

This compound has been observed to modulate the expression of certain genes, particularly those involved in immune responses. Studies have shown that treatment of cells, such as THP-1 cells, with CBE can lead to the induction of CD1d expression and an increase in the surface expression of Major Histocompatibility Complex (MHC)-class II molecules frontiersin.orgmpbio.comfrontiersin.orgresearchgate.net. This upregulation of CD1d expression, often correlated with an increase in its mRNA expression, suggests that CBE can influence immune cell signaling pathways frontiersin.orgmpbio.comresearchgate.net. CD1d is a non-classical MHC molecule involved in the presentation of lipid antigens to T cells, particularly Natural Killer T (NKT) cells, playing a role in immune tolerance and inflammation frontiersin.orgresearchgate.net.

Table 4: Gene Expression Changes Induced by this compound

| Cell Type | Treatment | Gene/Molecule Affected | Observed Effect | Reference(s) |

| THP-1 cells | Conduritol B Epoxide (CBE) | CD1d | Induced production, increased surface expression, increased mRNA expression | frontiersin.orgmpbio.comfrontiersin.orgresearchgate.net |

| THP-1 cells | Conduritol B Epoxide (CBE) | MHC-class II | Increased surface expression | frontiersin.orgfrontiersin.org |

In Vivo Target Engagement Studies using Activity-Based Protein Profiling

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to identify and quantify the activity of enzymes within complex biological systems. This compound is frequently employed in conjunction with ABPP to assess its target engagement in vivo, particularly its specificity and potential off-target activities. These studies utilize activity-based probes (ABPs) that covalently label the active sites of enzymes, allowing for the visualization and quantification of inhibitor binding.

Research using ABPP has confirmed that CBE is a mechanism-based, irreversible inhibitor of glucocerebrosidase (GBA) in various biological contexts, including cultured cells, zebrafish larvae, and mice researchgate.netnih.govnih.govbanrepcultural.orgresearchgate.net. These studies aim to understand the precise in vivo target engagement of CBE and its selectivity. While CBE primarily targets GBA, ABPP studies have revealed that at significantly higher concentrations, it can also inhibit other glycosidases, such as nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase researchgate.netnih.govnih.gov. This finding is critical for understanding the compound's specificity and potential side effects in experimental models. The use of ABPP allows researchers to precisely map the occupancy of catalytic pockets by CBE in vivo, providing insights into its pharmacodynamics and the window of selective GBA inhibition in different tissues, such as the brain of mice researchgate.netnih.govnih.gov.

Derivatives, Analogs, and Structure Activity Relationship Studies

Design and Synthesis of Functionalized Conduritol B Derivatives for Chemical Biology

Activity-Based Probes (ABPs) Derived from Conduritol B Epoxide

Activity-based probes (ABPs) are powerful chemical tools designed to covalently label the active site of enzymes, enabling the study of enzyme activity, abundance, and localization within complex biological environments rug.nlresearchgate.netgoogle.comnih.govresearchgate.net. Conduritol B epoxide (CBE), a known mechanism-based irreversible inhibitor of glucocerebrosidase (GBA), serves as a foundational structure for many such probes rug.nlgoogle.comnih.govnih.govresearchgate.net. CBE functions by covalently modifying the catalytic nucleophile, typically Glu340, within the GBA active site, thereby irreversibly inactivating the enzyme rug.nlgoogle.comresearchgate.netuva.nl.

The inherent ability of CBE and its close structural analogs, such as cyclophellitol (B163102), to form stable covalent adducts with the target enzyme's active site makes them ideal "warheads" for ABPs nih.govuva.nluniversiteitleiden.nluva.nl. These probes are engineered to retain the enzyme-inhibiting properties of the parent compound while incorporating a reporter moiety, such as a fluorophore or biotin, which allows for visualization or detection rug.nlgoogle.comuva.nl.

Structure-activity relationship (SAR) studies have focused on optimizing these probes for enhanced potency and selectivity. While CBE itself exhibits inhibitory activity against GBA, it can also target other glycosidases at higher concentrations, necessitating the development of more specific analogs nih.govnih.govacs.org. Modifications, such as the introduction of fluorescent labels (e.g., BODIPY) onto the cyclophellitol core, have yielded highly effective fluorescent ABPs rug.nlresearchgate.netuva.nl. Further structural elaborations, including the incorporation of bulky hydrophobic substituents at the C8 position of cyclophellitol derivatives, have been shown to significantly improve both the potency and selectivity for GBA acs.org. Another class of probes derived from this scaffold includes cyclophellitol aziridines, which also leverage the mechanism-based inhibition strategy uva.nluniversiteitleiden.nluva.nl.

Probes for Visualizing Active Glucocerebrosidase Molecules

The development of fluorescent activity-based probes (ABPs) based on the conduritol B epoxide and cyclophellitol scaffolds has revolutionized the ability to visualize active glucocerebrosidase (GBA) molecules in various biological settings rug.nlresearchgate.netgoogle.comuva.nl. These probes are specifically designed to covalently bind to the active site of GBA, facilitating the detection of enzyme activity in situ and in vivo rug.nlresearchgate.netgoogle.com.

Prominent among these probes are cyclophellitol β-epoxide derivatives, such as MDW933 (Inhibody Green) and MDW941 (Inhibody Red), which are functionalized with BODIPY fluorophores rug.nlresearchgate.net. These probes have demonstrated exceptional sensitivity, enabling the labeling of GBA at concentrations as low as the attomolar range in vitro rug.nlgoogle.com. The visualization of active GBA is achieved through several fluorescence-based techniques, including fluorescence microscopy for cellular localization studies, fluorescence-activated cell sorting (FACS) for quantifying labeled cells, and SDS-PAGE followed by fluorescence scanning for detecting labeled proteins in cell and tissue extracts rug.nlgoogle.com. These methods allow researchers to monitor GBA activity in diverse biological contexts, such as in Gaucher fibroblasts rug.nlgoogle.com.

The application of these probes has extended to visualizing active GBA in more complex biological systems, including animal models. For instance, intracerebroventricular infusion of cyclophellitol β-epoxide ABPs has been employed to achieve high spatial resolution visualization of GBA within rodent brains, providing critical insights into the enzyme's distribution in brain regions associated with motor control researchgate.net. The precise labeling of active GBA molecules by these probes is essential for creating accurate cellular and animal models used in the study of Gaucher disease and its related neurological disorders, such as Parkinson's disease researchgate.netnih.govacs.org. Furthermore, these probes have been utilized in pulse-chase experiments to investigate the life cycle and stability of GBA within cells google.com.

Data Tables

Table 1: Activity-Based Probes Derived from Conduritol B Epoxide/Cyclophellitol for GBA Visualization

| Probe Name/Identifier | Core Scaffold | Key Modification(s) | Primary Target Enzyme | Visualization Method(s) | Key Application/Finding | Citation(s) |

| MDW933 (Inhibody Green) | Cyclophellitol β-epoxide | BODIPY fluorophore | Glucocerebrosidase (GBA) | Fluorescence microscopy, FACS, SDS-PAGE | Labeling active GBA in cells and tissues; monitoring GBA activity in Gaucher fibroblasts | rug.nlresearchgate.netgoogle.com |

| MDW941 (Inhibody Red) | Cyclophellitol β-epoxide | BODIPY fluorophore | Glucocerebrosidase (GBA) | Fluorescence microscopy, FACS, SDS-PAGE | Labeling active GBA in cells and tissues; monitoring GBA activity in Gaucher fibroblasts | rug.nlresearchgate.netgoogle.com |

| MDW1044 (Anybody Green) | Cyclophellitol β-aziridine | BODIPY fluorophore | Glucocerebrosidase (GBA) | (Implied) Visualization | Visualization of active GBA in rodent brain | researchgate.net |

| JJB75 (Anybody Red) | Cyclophellitol β-aziridine | BODIPY fluorophore | Glucocerebrosidase (GBA) | (Implied) Visualization | Visualization of active GBA in rodent brain | researchgate.net |

| CBE-derived ABPs (e.g., 3a, 3b) | Cyclophellitol/CBE-like | Various (e.g., fluorescent tags) | GBA, GBA2 | Activity-based protein profiling (ABPP) | Studying target engagement and selectivity of GBA inhibitors | nih.gov |

| C8-extended cyclophellitol derivatives (e.g., 3-7) | Cyclophellitol | Bulky hydrophobic substituent at C8 | GBA | (Implied) Inhibition and ABP | Potent and selective GBA inhibitors; generating Gaucher models | acs.org |

Q & A

Q. What methodologies address gaps in data collection for this compound’s long-term toxicity profiles?

- Methodological Answer : Implement longitudinal studies with histopathological assessments at multiple timepoints. Use organ-on-chip models to simulate chronic exposure. Apply benchmark dose (BMD) modeling to estimate no-observed-adverse-effect levels (NOAELs). Share data via FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Key Considerations

- Data Contradiction Analysis : Use meta-regression to explore study-level covariates (e.g., dosage, model systems) .

- Experimental Design : Pre-register protocols on platforms like Open Science Framework to reduce bias .

- Literature Review : Prioritize primary sources indexed in PubMed or Scopus, avoiding non-peer-reviewed repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.